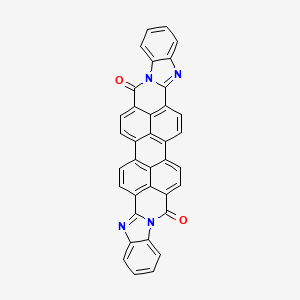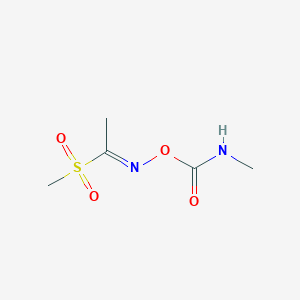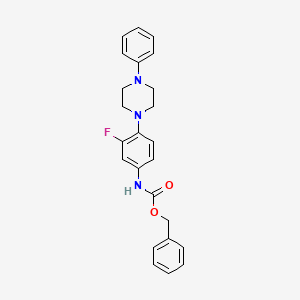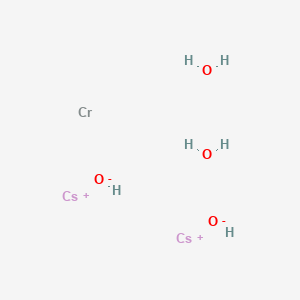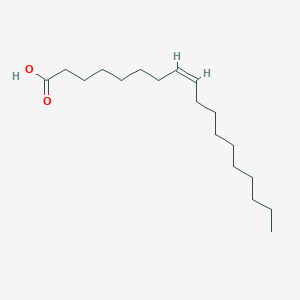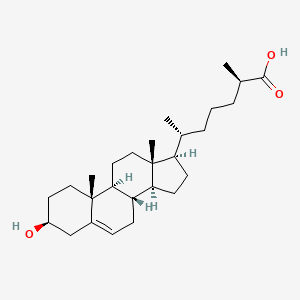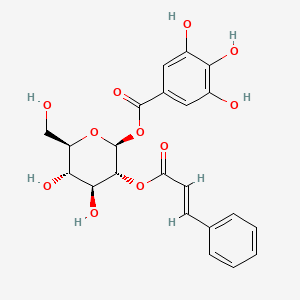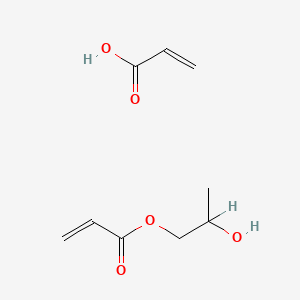
2-hydroxypropyl prop-2-enoate;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxypropyl prop-2-enoate; prop-2-enoic acid is a compound with significant applications in various fields. It is known for its role in polymer chemistry and is often used in the production of various copolymers. The compound is characterized by its molecular formula C12H17NaO7 and has a molecular weight of 296.24900 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxypropyl prop-2-enoate; prop-2-enoic acid typically involves the esterification of acrylic acid with 2-hydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of 2-hydroxypropyl prop-2-enoate; prop-2-enoic acid is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process may involve continuous monitoring and adjustment of temperature and pH to ensure optimal yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxypropyl prop-2-enoate; prop-2-enoic acid undergoes various chemical reactions, including:
Polymerization: It can polymerize to form copolymers with other monomers.
Esterification: It can react with alcohols to form esters.
Hydrolysis: It can be hydrolyzed to form acrylic acid and 2-hydroxypropyl alcohol.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Acid catalysts like sulfuric acid are used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Polymerization: Copolymers with various properties.
Esterification: Esters of acrylic acid.
Hydrolysis: Acrylic acid and 2-hydroxypropyl alcohol.
Applications De Recherche Scientifique
2-Hydroxypropyl prop-2-enoate; prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of copolymers and as a monomer in polymer chemistry.
Biology: Utilized in the development of hydrogels for biomedical applications.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Employed in the production of adhesives, coatings, and sealants.
Mécanisme D'action
The mechanism of action of 2-hydroxypropyl prop-2-enoate; prop-2-enoic acid involves its ability to undergo polymerization and form copolymers. These copolymers can interact with various molecular targets and pathways, depending on their composition and structure. For instance, in drug delivery systems, the copolymers can encapsulate drugs and release them in a controlled manner .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxypropyl 2-methylprop-2-enoate: Similar in structure but with a methyl group substitution.
2-Ethylhexyl prop-2-enoate: Contains an ethylhexyl group instead of a hydroxypropyl group.
Uniqueness
2-Hydroxypropyl prop-2-enoate; prop-2-enoic acid is unique due to its hydroxypropyl group, which imparts specific properties such as increased hydrophilicity and reactivity in polymerization reactions. This makes it particularly useful in applications requiring hydrophilic copolymers .
Propriétés
Numéro CAS |
39373-34-7 |
|---|---|
Formule moléculaire |
C9H14O5 |
Poids moléculaire |
202.20 g/mol |
Nom IUPAC |
2-hydroxypropyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C6H10O3.C3H4O2/c1-3-6(8)9-4-5(2)7;1-2-3(4)5/h3,5,7H,1,4H2,2H3;2H,1H2,(H,4,5) |
Clé InChI |
DGZIMLVEXGVYDW-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)C=C)O.C=CC(=O)O |
Numéros CAS associés |
55719-33-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dihydrobenzo[h]quinazolin-2-ol](/img/structure/B6595800.png)

![3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6595826.png)
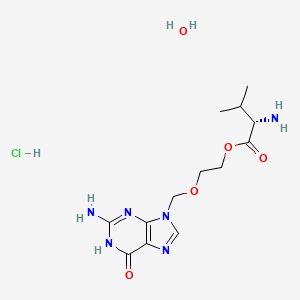
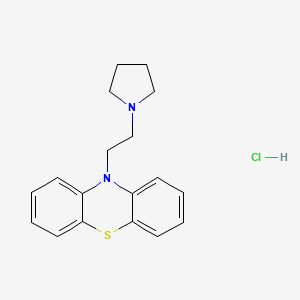
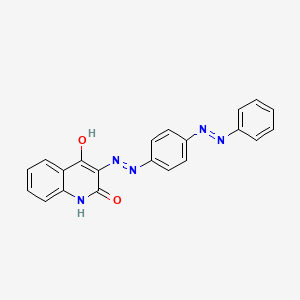
![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B6595851.png)
